2-Amino-6-chloro-3-phenylpyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGZPCDWPPVALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355804 | |
| Record name | 2-Amino-6-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-19-3 | |
| Record name | 6-Chloro-3-phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69214-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-chloro-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 2 Amino 6 Chloro 3 Phenylpyridine
The physical and chemical characteristics of 2-Amino-6-chloro-3-phenylpyridine are fundamental to its handling, reactivity, and potential applications. While comprehensive experimental data for this specific compound is not extensively documented in publicly available literature, its properties can be inferred from data on similar compounds and general chemical principles.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂ | joseroda.comgoogle.com |
| Molecular Weight | 204.66 g/mol | joseroda.comgoogle.com |
| Appearance | Likely a solid, possibly white to off-white | google.com |
| Solubility | Expected to have low solubility in water | google.com |
Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No specific FT-IR data for 2-Amino-6-chloro-3-phenylpyridine could be located. This analysis would typically identify characteristic absorption bands for the N-H stretches of the primary amine, C-Cl stretching vibrations, and various aromatic C-H and C=C/C=N bond vibrations within the phenyl and pyridine (B92270) rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons on the pyridine and phenyl rings of this compound, are not available in the searched scientific literature and databases.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Detailed ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in the this compound structure, could not be found.
Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Structural Connectivity
Information from 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) is crucial for confirming the connectivity of the molecular structure. However, no such studies for this compound were identified.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound under ionization, is not available.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For "this compound," the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
Studies on similar aminopyridine derivatives, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitriles, show strong absorption in the near-UV range, with absorption maxima (λ_max) typically between 349–364 nm. mdpi.com The molar extinction coefficients for these compounds are in the range of 10,000–15,000 M⁻¹cm⁻¹, indicating strong absorption. mdpi.com For "this compound," the phenyl and pyridine rings are the primary chromophores. The presence of the amino group (an auxochrome) and the chloro group can influence the position and intensity of the absorption bands.
Table 2: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Pyridine ring) | ~250-280 |
| π → π* (Phenyl ring) | ~250-270 |
| n → π* | ~300-350 |
Note: This table provides an estimation based on the electronic properties of the constituent functional groups and data from related compounds.
Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). The emission properties of "this compound" would be influenced by its molecular structure and the surrounding environment.
Research on related 2-aminopyridine (B139424) derivatives has shown that these compounds can be highly fluorescent. mdpi.com For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit strong fluorescence, and their emission spectra can be sensitive to the polarity of the solvent (solvatochromism). mdpi.comresearchgate.net While specific data for "this compound" is not provided, it is plausible that it would also exhibit fluorescence, with the emission wavelength depending on the relaxation from its lowest singlet excited state. The presence of the chlorine atom could potentially lead to enhanced intersystem crossing and influence the fluorescence quantum yield.
Electrochemical Characterization
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. By measuring the current response to a triangular potential sweep, information about the oxidation and reduction potentials can be obtained. These potentials are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While no direct CV data for "this compound" is available, studies on analogous compounds like 2-Amino-4-phenylthiazoles have been conducted. researchgate.net In these studies, the electrochemical reduction of the heterocyclic ring was observed. researchgate.net For "this compound," both the amino and chloro substituents, as well as the phenylpyridine core, would influence its redox properties. The amino group is electron-donating and would likely make oxidation easier, while the electron-withdrawing chlorine atom and pyridine ring would facilitate reduction. From the onset potentials of the oxidation and reduction peaks, the HOMO and LUMO energy levels, and consequently the electrochemical energy band gap, can be estimated.
Theoretical and Computational Studies of 2 Amino 6 Chloro 3 Phenylpyridine Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure and properties of molecules. While specific DFT studies on 2-Amino-6-chloro-3-phenylpyridine are not reported, such studies on similar pyridine (B92270) derivatives have been used to calculate optimized geometries, vibrational frequencies (to compare with IR spectra), and electronic properties like HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies of various pyridine derivatives have been conducted to explore their potential interactions with biological targets. Although no specific docking studies for this compound have been published, its structural features suggest it could be a candidate for such investigations, particularly in the context of medicinal chemistry research.
Reactivity and Chemical Transformations of 2 Amino 6 Chloro 3 Phenylpyridine Derivatives
Reactions at the Pyridine (B92270) Ring
The pyridine ring's electron-deficient nature makes it susceptible to nucleophilic attack, while electrophilic substitution requires harsh conditions. uoanbar.edu.iq
Nucleophilic aromatic substitution (SNAr) is a predominant reaction for halo-substituted pyridines. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution. libretexts.org This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com
In 2-Amino-6-chloro-3-phenylpyridine, the C-6 position is highly activated towards nucleophilic attack due to its ortho relationship to the ring nitrogen and the presence of the chloro atom as a good leaving group. The C-2 position is also electronically favorable for attack, but displacement of the amino group is less common than displacement of the halogen. stackexchange.comyoutube.com
Common nucleophilic substitution reactions at the C-6 position involve the displacement of the chloride by amines, alkoxides, and other nucleophiles. For instance, the reaction of similar 2-amino-6-chloropyridine (B103851) derivatives with various amines or alkoxides proceeds readily to yield the corresponding 6-substituted products. google.comsurrey.ac.uk
Table 1: Examples of Nucleophilic Aromatic Substitution on Related Chloropyridines
| Starting Material | Nucleophile | Product | Conditions | Reference |
| 2,6-dichloro-3-nitropyridine | Aqueous Ammonia in Methanol | 2-amino-6-chloro-3-nitropyridine | 35°–40° C | google.com |
| 2-amino-6-chloro-3-nitropyridine | Sodium Methoxide in Methanol | 2-amino-6-methoxy-3-nitropyridine | Not specified | google.com |
| 2,6-dichloropyridine | Aqueous Ammonia | 2-amino-6-chloropyridine | 200 °C, Autoclave | psu.edu |
| 2-amino-6-chloropyrazine | 1,3-diiminoisoindoline | Three-unit condensation product | Boiled in dry n-butanol | surrey.ac.uk |
This table illustrates typical SNAr reactions on chloropyridines, which are analogous to the expected reactivity of the title compound.
The pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which also forms a positively charged pyridinium (B92312) ion in acidic media. uoanbar.edu.iq When substitution does occur, it is directed to the C-3 or C-5 position. In the case of this compound, the C-3 position is blocked by the phenyl group.
However, the presence of the powerful activating amino group at C-2 can facilitate electrophilic attack, primarily at the C-5 position. Conversely, the chloro group at C-6 is deactivating. Therefore, electrophilic substitution on the pyridine ring would likely occur at the C-5 position under controlled conditions.
Transformations of the Amino Group
The primary amino group at the C-2 position is a key site for a variety of chemical transformations, including diazotization and acylation. organic-chemistry.orgresearchgate.net
Primary aromatic amines readily undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. masterorganicchemistry.combyjus.com This reaction is fundamental in synthetic organic chemistry as the diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide range of nucleophiles. organic-chemistry.orgresearchgate.net
For this compound, the amino group can be converted to a diazonium salt. This intermediate can then be used in subsequent reactions, such as the Sandmeyer reaction, to introduce chloro, bromo, or cyano groups, or in the Schiemann reaction for the introduction of fluorine. masterorganicchemistry.com It can also be replaced by an iodo group using potassium iodide or by a hydroxyl group upon heating in water.
Table 2: Potential Products from Diazotization of this compound
| Reagent | Resulting Functional Group at C-2 | Reaction Name/Type | Reference |
| HBF₄, heat | Fluoro (-F) | Schiemann Reaction | masterorganicchemistry.com |
| CuCl / HCl | Chloro (-Cl) | Sandmeyer Reaction | masterorganicchemistry.com |
| CuBr / HBr | Bromo (-Br) | Sandmeyer Reaction | masterorganicchemistry.com |
| CuCN / KCN | Cyano (-CN) | Sandmeyer Reaction | masterorganicchemistry.com |
| KI | Iodo (-I) | Iodination | organic-chemistry.org |
| H₂O, heat | Hydroxyl (-OH) | Hydrolysis | masterorganicchemistry.com |
| H₃PO₂ | Hydrogen (-H) | Reduction | masterorganicchemistry.com |
The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other chemical transformations or to synthesize derivatives with specific properties. nih.gov For example, reacting this compound with acetyl chloride or acetic anhydride (B1165640) would yield 2-acetamido-6-chloro-3-phenylpyridine. A similar transformation has been reported for 3-amino-2-chloropyridine, which condenses with an ester to form an amide. researchgate.net
Reactivity of the Chloro Substituent
Cross-Coupling Reactions (e.g., with Organometallic Reagents)
The chlorine atom at the 6-position of the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-amino-6-halopyridine and 2-chloropyridine (B119429) systems.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling an organohalide with a boronic acid or its ester. organic-chemistry.orglibretexts.orgresearchgate.net For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the chlorine atom to yield a 2-amino-3,6-diarylpyridine derivative. The general catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. nih.gov For similar chloropyridine substrates, palladium catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands (e.g., SPhos, XPhos) have proven effective. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Applying this to this compound would allow for the introduction of a variety of primary or secondary amines at the 6-position, leading to the synthesis of 2,6-diamino-3-phenylpyridine (B3176554) derivatives. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand, such as Xantphos or BINAP, with a strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). wikipedia.orgnih.gov The reaction mechanism is understood to proceed via oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.orglibretexts.org
Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Halopyridines
| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Water | 100 | High |
| Suzuki-Miyaura | 2-Amino-6-chloropurine (analogue) | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | ~95 |
| Buchwald-Hartwig | 2-Chloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-90 |
| Buchwald-Hartwig | Aryl Bromide | Heterocyclic Amine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | RT-100 | 50-95 |
Nucleophilic Displacement
The SNAr mechanism involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromatic system. youtube.com
Common nucleophiles for this transformation include:
Amines: Reaction with primary or secondary amines can yield 2,6-diamino-3-phenylpyridine derivatives. These reactions can sometimes be performed without a catalyst but often require high temperatures. georgiasouthern.edu
Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) would lead to the formation of 2-amino-6-alkoxy-3-phenylpyridines.
Thiols: Thiolates can also displace the chloride to form the corresponding 6-(alkylthio)- or 6-(arylthio)-substituted aminopyridines.
The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For less reactive nucleophiles, harsher conditions such as higher temperatures or the use of a strong base may be necessary to achieve good conversion. researchgate.netnih.gov
Table 2: Representative Nucleophilic Displacement Reactions on Analogous Chloropyridines
| Substrate | Nucleophile | Conditions | Product | Ref. |
| 2-Chloro-4,6-dimethylpyrimidine | Substituted Anilines | Microwave, 160 °C, Ethanol | 2-Anilinopyrimidines | researchgate.net |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | N/A | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |
| 2,6-Dibromopyridine | Methylamine | High Pressure & Temp. | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |
Multicomponent Reaction Pathways Involving the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govmdpi.com The 2-aminopyridine (B139424) moiety within this compound is a key structural motif that can participate in several important MCRs.
One of the most prominent MCRs involving 2-aminopyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction . researchgate.net This is a three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. The reaction typically proceeds under acidic catalysis to afford substituted imidazo[1,2-a]pyridines in a single step.
In the context of this compound, reacting it with an aldehyde and an isocyanide would be expected to yield a highly functionalized imidazo[1,2-a]pyridine. This product would retain the chloro and phenyl substituents from the original pyridine ring, while incorporating new diversity elements from the aldehyde and isocyanide partners. This pathway offers a rapid and efficient route to complex heterocyclic scaffolds based on the starting aminopyridine. researchgate.net
Role of 2 Amino 6 Chloro 3 Phenylpyridine As a Building Block in Organic Synthesis
A Gateway to Functionalized Heterocycles
The strategic placement of reactive sites on the 2-amino-6-chloro-3-phenylpyridine scaffold makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The presence of the 2-amino group ortho to the pyridine (B92270) nitrogen allows for cyclization reactions to form five- or six-membered rings, leading to compounds with significant biological and material science applications.
Crafting Pyridopyrimidine Scaffolds
The synthesis of pyridopyrimidines, a class of compounds with a fused pyridine and pyrimidine (B1678525) ring system, represents a significant application of 2-amino-3-cyanopyridine (B104079) derivatives. While direct experimental data for the conversion of this compound to pyridopyrimidines is not extensively detailed in readily available literature, the general synthetic strategy is well-established for analogous 2-amino-3-cyanopyridines. These precursors readily undergo cyclization with one-carbon synthons such as formamide (B127407) or formic acid to furnish the pyridopyrimidine core. researchgate.netnih.gov
For instance, the reaction of a 2-amino-3-cyanopyridine with formamide typically proceeds via an initial formation of a formimidamide intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the 4-aminopyridopyrimidine. The general transformation is depicted below:

This methodology has been successfully employed in the synthesis of various substituted pyridopyrimidines, which are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects. nih.govnih.gov
Forging Other Fused Heterocyclic Systems
The reactivity of the 2-amino group in conjunction with a substituent at the 3-position opens avenues for the synthesis of a variety of other fused heterocyclic systems. The specific nature of the substituent at the 3-position dictates the type of ring system that can be formed. In the case of 2-amino-3-cyanopyridines, the cyano group is a versatile handle for constructing fused rings. For example, reaction with hydrazines can lead to pyrazolopyridines, while reaction with guanidine (B92328) can yield pyridothienopyrimidines.
A comprehensive review on the chemistry of 2-amino-3-cyanopyridines highlights their extensive use in the synthesis of a plethora of fused heterocycles, including thienopyridines, pyrrolopyridines, and pyridofurans, through various cyclization strategies. researchgate.net
An Intermediate in the Assembly of Complex Organic Molecules
The utility of this compound extends beyond the synthesis of simple fused systems; it also serves as a crucial intermediate in the preparation of more elaborate and biologically active molecules. A notable application of similar aminopyridine scaffolds is in the synthesis of kinase inhibitors, a significant class of therapeutic agents. nih.goved.ac.ukmdpi.comoncotarget.com The 2-aminopyridine (B139424) moiety can act as a key pharmacophore, participating in essential hydrogen bonding interactions with the target kinase.
The chloro substituent at the 6-position provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic properties. The phenyl group at the 3-position can also be modified to explore structure-activity relationships.
Strategies for Diversity-Oriented Synthesis Utilizing the Pyridine Core
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The this compound core is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.
Multicomponent reactions (MCRs) are a powerful tool in DOS, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. While specific MCRs involving this compound are not extensively documented, the general principles can be applied. For instance, the amino group can participate in reactions such as the Ugi or Biginelli reactions, leading to a diverse array of products.
Furthermore, the chloro and amino groups can be systematically modified to create a library of analogs. The chloro group can be substituted with various nucleophiles, and the amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. This systematic variation of substituents allows for the exploration of a broad chemical space around the central pyridine scaffold.
Chiral Derivatization and Stereoselective Synthesis
While this compound itself is not chiral, the introduction of chiral centers is a critical aspect of modern drug discovery. The functional groups on the pyridine ring provide opportunities for chiral derivatization and stereoselective synthesis.
One common method for obtaining enantiomerically pure compounds is through chiral resolution of a racemic mixture. wikipedia.org This can be achieved by reacting the amino group with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. Alternatively, enzymatic resolution, for example through lipase-catalyzed acylation of the amino group, can be employed. acs.orggoogle.com
For stereoselective synthesis, the existing functional groups can be used to direct the formation of new stereocenters. For example, the amino group could be converted into a chiral auxiliary, which could then direct the stereoselective addition of a nucleophile to a prochiral center introduced elsewhere in the molecule. Asymmetric synthesis of related α-aryl amino acids has been achieved through methods like the three-component aryne coupling reaction, demonstrating the feasibility of creating chiral centers adjacent to an aryl group. nih.govnih.gov
Advanced Applications in Materials Science
Optoelectronic Materials and Fluorescent Dyes
Derivatives of 2-aminopyridine (B139424) are recognized for their intriguing photophysical properties, making them excellent candidates for fluorescent probes and optoelectronic components. sciforum.net Small fluorescent molecules are essential tools in modern analytical methods, and 2-amino-3-cyanopyridine (B104079) derivatives, in particular, exhibit features such as high photostability and significant molar absorption coefficients, which are highly desirable for fluorescence applications. sciforum.net The specific substituents on the pyridine (B92270) ring play a crucial role in determining the compound's electronic and fluorescent behavior. For instance, the presence of chloro groups can contribute to favorable electronic properties, leading to enhanced fluorescence. nih.gov
The fluorescence of these compounds is often sensitive to their environment, a phenomenon known as solvatochromism. The emission spectra can shift depending on the polarity of the solvent, which indicates a reorganization of charge upon electronic excitation. sciforum.net Studies on related 2-amino-4,6-diphenylnicotinonitriles show that different solvents influence the energy levels and electronic transitions involved in the fluorescence process, resulting in varying emission maximum wavelengths (λmax). nih.gov This sensitivity to the local environment is a key feature for their application as sensors and in optoelectronic devices. tandfonline.com
Table 1: Effect of Solvent Polarity on Fluorescence Emission of a 2-Aminopyridine Derivative Illustrative data based on related compounds.
| Solvent | Emission Maximum (λmax) |
|---|---|
| Dimethyl Sulfoxide (DMSO) | 437 nm |
| Ethanol (EtOH) | 420 nm |
| Acetonitrile (CH₃CN) | 415 nm |
| Chloroform (CHCl₃) | 410 nm |
| Ethyl Acetate (AcOEt) | 405 nm |
This table demonstrates the solvatochromic shift, where fluorescence wavelength changes with solvent polarity. Data adapted from studies on 2-amino-3-cyanopyridine derivatives. sciforum.net
Integration into Polymeric Materials (e.g., Polyimides)
The presence of a primary amino group allows 2-Amino-6-chloro-3-phenylpyridine to function as a monomer in the synthesis of advanced polymers. A significant application is in the creation of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. tandfonline.com
Novel diamines containing pyridine units can be synthesized and subsequently polymerized with various aromatic dianhydrides through a two-step process to yield a series of heterocyclic polyimides. tandfonline.com The incorporation of the pyridine ring into the polymer backbone imparts specific desirable properties. The nitrogen atom, with its free electron pair, offers a site for protonation, which can be used to modify the polymer's optical properties. tandfonline.com Furthermore, these pyridine-containing polyimides exhibit excellent thermal stability and high glass transition temperatures (Tgs), making them suitable for applications in high-tech fields like aerospace and microelectronics. tandfonline.com The resulting polymer films often show outstanding mechanical properties, including high tensile strength and modulus, positioning them as promising materials for optoelectronic devices. tandfonline.com
Table 2: Properties of Polyimides Derived from a Pyridine-Containing Diamine
| Aromatic Dianhydride Reactant | Glass Transition Temp. (Tg) | Tensile Strength | Elongation at Break |
|---|---|---|---|
| 6FDA | 295 °C | 145 MPa | 15.2% |
| PMDA | 310 °C | 103 MPa | 12.9% |
| BTDA | 262 °C | 117 MPa | 14.3% |
| ODPA | 248 °C | 125 MPa | 13.5% |
| BPADA | 201 °C | 110 MPa | 14.8% |
This table summarizes the thermal and mechanical properties of a series of polyimides synthesized from a pyridine-based diamine, showcasing their high performance. tandfonline.com
Chemo-Responsive Materials and Sensors
The inherent fluorescence of aminopyridine derivatives and its sensitivity to the local molecular environment make them ideal for developing chemo-responsive materials and sensors. mdpi.com These fluorescent molecular sensors can detect changes in their immediate surroundings, such as shifts in polarity and microviscosity. mdpi.com This capability allows for the real-time, in-situ monitoring of chemical processes. mdpi.com
For example, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been effectively used as fluorescent probes to track the progress of various photopolymerization reactions, including free-radical and thiol-ene polymerizations. mdpi.com The changes in the fluorescence spectrum provide a direct measure of the monomer conversion rate. mdpi.com Depending on the specific substituents on the chromophore, the sensitivity of the sensor to environmental changes can be finely tuned. mdpi.com Beyond polymerization, the spectroscopic properties of such chromophores can also report on the local solvent environment through changes in fluorescence intensity resulting from hydration or hydrogen bonding. rsc.org
Ligand Design for Coordination Chemistry and Catalysis
The aminopyridine scaffold is a cornerstone in the design of ligands for coordination chemistry and has seen widespread use in base metal catalysis. nsf.gov The nitrogen atoms in both the pyridine ring and the amino group serve as excellent coordination sites for a wide range of transition metal ions. nih.govnih.gov The ability of these ligands to form stable complexes is crucial for their application in catalysis. unimi.it
Aminopyridine ligands are particularly effective at stabilizing metal centers, often in low oxidation states, which is a key requirement for many catalytic cycles. nih.gov Iron(II) complexes featuring aminopyridine ligands, for instance, have been successfully employed as catalysts in Atom Transfer Radical Polymerization (ATRP) of monomers like styrene. nsf.govumn.edu The catalytic activity of these metal complexes can be precisely controlled by modifying the ligand structure. Altering the steric and electronic properties of the aminopyridine ligand allows for the optimization of the catalyst's performance, highlighting the importance of rational ligand design in developing future catalysts. nsf.govumn.edu
Table 3: Catalytic Applications of Metal Complexes with Pyridine-Based Ligands
| Metal Center | Ligand Type | Catalytic Application |
|---|---|---|
| Iron (II) | Amino-pyridine | Atom Transfer Radical Polymerization (ATRP) nsf.govumn.edu |
| Copper (I/II) | Pyridine-containing macrocycle | Oxidation Reactions unimi.it |
| Iron (III) | Terpyridine | Degradation of Phenols nih.gov |
| Iridium (III) | Organoiridium w/ coumarin ligand | Photo-induced NADH Oxidation nih.gov |
This table provides examples of how pyridine-based ligands are used to create metal complexes for various catalytic processes.
Structure Activity Relationship Sar Studies from a Chemical Perspective
Methodologies for Investigating Structural Modifications and Chemical Properties
A primary methodology involves the synthesis of a series of derivatives where each of the three key positions of the 2-Amino-6-chloro-3-phenylpyridine scaffold is systematically altered. This includes:
Modification of the 2-amino group: The amino group can be acylated, alkylated, or replaced with other functional groups to probe the importance of its hydrogen bonding capacity and basicity. For instance, the synthesis of 2-acylamino-4,6-diphenylpyridines has been explored to identify potent antagonists for specific receptors. nih.gov
Substitution on the 3-phenyl ring: The phenyl ring at the 3-position is a key feature. Its electronic and steric properties can be modulated by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions. Studies on related 3-phenylcoumarin (B1362560) derivatives have shown that such substitutions significantly impact inhibitory activity against enzymes like monoamine oxidase B (MAO-B). frontiersin.org
Replacement or modification of the 6-chloro group: The chlorine atom at the 6-position is an important contributor to the molecule's electronic properties and potential interactions. SAR studies on similar scaffolds, such as 6-chloro-1-phenylbenzazepines, have demonstrated that the 6-chloro group can enhance affinity for certain biological targets. mdpi.com Investigations might involve replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups to understand the role of electronegativity and sterics at this position.
The synthesis of these analogs often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce or modify the phenyl ring at the 3-position. mdpi.comacs.org Subsequent reactions can then be used to modify the amino and chloro substituents. rsc.org
Once synthesized, these derivatives undergo a battery of physicochemical characterizations . Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are employed to confirm the chemical structures and stereochemistry of the newly synthesized compounds. mdpi.commdpi.com These analytical techniques are fundamental to ensuring that the observed activity changes are directly attributable to the intended structural modifications.
The following table summarizes the common modification strategies and the rationale behind them for SAR studies of compounds analogous to this compound.
| Position of Modification | Type of Modification | Rationale for Investigation | Relevant Analogous Studies |
| 2-Amino Group | Acylation, Alkylation, Substitution | To explore the role of hydrogen bond donor/acceptor properties and basicity. | Synthesis of 2-acylamino-4,6-diphenylpyridine derivatives. nih.gov |
| 3-Phenyl Ring | Introduction of substituents (e.g., -OCH₃, -CF₃, -Cl) at various positions. | To modulate electronic and steric properties of the aromatic system. | SAR of 3-phenylcoumarin-based inhibitors. frontiersin.org |
| 6-Chloro Group | Replacement with other halogens or small functional groups. | To investigate the influence of electronegativity, size, and potential halogen bonding. | SAR studies on 6-chloro-1-phenylbenzazepines. mdpi.com |
Molecular Docking Studies for Ligand-Receptor Interactions (Chemically Focused)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its derivatives, these studies provide insights into the specific chemical interactions that govern their biological activity.
The process begins with the preparation of the ligand and receptor structures . The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). The structure of this compound and its analogs are built and optimized using computational chemistry software.
Docking simulations are then performed to place the ligand into the binding site of the receptor. The results are analyzed to identify key intermolecular interactions, including:
Hydrogen Bonds: The 2-amino group of the pyridine (B92270) ring is a potential hydrogen bond donor, while the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor. These interactions with amino acid residues in the receptor's active site are often critical for binding affinity.
Pi-Pi Stacking: The 3-phenyl group and the pyridine ring itself can engage in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.
Halogen Bonds: The 6-chloro substituent can participate in halogen bonding, a non-covalent interaction where the chlorine atom acts as an electrophilic region.
Studies on structurally related pyridine derivatives have highlighted the importance of these interactions. For instance, molecular docking of substituted pyridine analogues has revealed specific binding modes within the active sites of target proteins. nih.govnih.gov Similarly, docking studies on other chlorinated aromatic compounds have emphasized the role of the chloro substituent in directing the binding orientation and enhancing affinity.
The following table illustrates the potential key chemical interactions for this compound based on molecular docking studies of analogous compounds.
| Functional Group | Potential Interaction Type | Interacting Partner in Receptor | Significance |
| 2-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine | Anchoring the ligand in the binding site. |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine | Orienting the pyridine core. |
| 3-Phenyl Ring | Pi-Pi Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | Enhancing binding affinity through aromatic and nonpolar contacts. |
| 6-Chloro Group | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., backbone carbonyls), nonpolar residues | Contributing to binding specificity and affinity. |
Computational Approaches to SAR
Computational chemistry provides a powerful toolkit for elucidating the structure-activity relationships of molecules like this compound. These methods complement experimental studies by providing a theoretical framework to understand and predict the activity of new derivatives.
Quantitative Structure-Activity Relationship (QSAR) is a key computational approach. 2D-QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or "descriptors." These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
For a more detailed analysis, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease biological activity. This provides a visual guide for designing more potent analogs.
Density Functional Theory (DFT) calculations are another valuable tool. DFT can be used to calculate a variety of molecular properties with a high degree of accuracy, including:
Molecular orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic properties.
Electrostatic potential maps: These maps visualize the electron distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding potential intermolecular interactions.
Conformational analysis: DFT can be used to determine the most stable three-dimensional conformation of the molecule, which is essential for accurate molecular docking studies.
The following table outlines some of the key computational approaches and the insights they provide for the SAR of this compound.
| Computational Method | Key Parameters/Descriptors | Insights Provided | Relevant Analogous Studies |
| 2D-QSAR | Electronic, steric, and hydrophobic descriptors. | Correlation between physicochemical properties and biological activity. | Modeling of 1,3-thiazine derivatives. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and hydrogen bond fields. | 3D visualization of favorable and unfavorable regions for substitution. | Study of tetronic acid derivatives. nih.gov |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential, optimized geometry. | Understanding of electronic properties, reactivity, and stable conformation. | Quantum chemical studies of dithiolo[3,4-b]pyridines. mdpi.com |
By integrating these computational approaches with experimental synthesis and biological evaluation, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, guiding the design of new and more effective chemical entities.
Q & A
Q. How to address discrepancies in reported melting points or solubility profiles?
- Variability arises from polymorphs or hydrate formation. Use DSC/TGA to identify thermal transitions and slurry experiments to isolate stable crystalline forms. Reference solvent systems (e.g., DMSO for solubility testing) ensure consistency .
Q. What explains inconsistent catalytic activity in reactions using this compound as a ligand?
- Trace metal impurities (e.g., Fe³⁺) may deactivate catalysts. Purify via chelation (EDTA wash) or use ultra-high-purity solvents. Characterize ligand-metal binding via UV-Vis or EPR .
Methodological Recommendations
- Structural Confirmation : Combine XRD with solid-state NMR for amorphous samples.
- Reaction Optimization : Employ DoE (Design of Experiments) to map parameter interactions.
- Safety Compliance : Follow OECD guidelines for acute toxicity testing (e.g., OECD 423).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
